3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
Description
3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a brominated heterocyclic compound featuring a fused benzoxazinoindole core. This molecule is synthesized via photoredox-catalyzed dehydrogenation of its dihydro precursor, (6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole, using tert-butylperoxybenzoate and an iridium-based photocatalyst under continuous flow conditions . Key characterization data include:
- 1H NMR: δ 7.79 (d, J = 1.9 Hz), 7.53 (d, J = 8.7 Hz), and aromatic multiplet signals between 7.38–6.72 ppm.
- 13C NMR: Distinct peaks at δ 150.09 (C3), 136.28 (C7a), and 84.61 (C6) .
- HRMS: [M+H]+ at m/z 473.1461 (calculated), 473.1471 (observed) .
This compound is a key intermediate in synthesizing Elbasvir, a hepatitis C virus NS5A inhibitor . Despite its discontinued commercial availability , its structural and electronic properties make it a benchmark for comparison with related heterocycles.
Properties
IUPAC Name |
3,10-dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NO/c22-15-7-9-18-14(10-15)11-19-17-8-6-16(23)12-20(17)25-21(24(18)19)13-4-2-1-3-5-13/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQPIDWSRMFMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N3C4=C(C=C(C=C4)Br)C=C3C5=C(O2)C=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and halogenating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of different functional groups leading to a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies indicate that 3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole exhibits significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study : In vitro tests demonstrated that this compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's IC50 values were recorded at 12 µM for MCF-7 cells and 15 µM for A549 cells, indicating potent activity against these cancer types .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study : In a study assessing the minimum inhibitory concentration (MIC), this compound showed an MIC of 50 mg/mL against Escherichia coli and Staphylococcus aureus. These findings highlight its potential as a lead compound in the development of new antibacterial agents .
Synthesis and Catalytic Applications
The synthesis of this compound often involves catalytic reactions using transition metals such as palladium (Pd) in Suzuki-Miyaura cross-coupling reactions. This method allows for the efficient formation of complex organic structures.
Table 1: Synthesis Overview
Material Science Applications
Beyond medicinal uses, this compound's unique structural properties make it suitable for applications in material science. Its stability and electronic properties can be exploited in the development of organic semiconductors.
Potential Uses :
- Organic Light Emitting Diodes (OLEDs) : The electron-rich nature of the indole structure may enhance charge transport properties.
- Photovoltaic Cells : Due to its ability to absorb light efficiently, it could serve as a component in solar energy devices.
Mechanism of Action
The mechanism by which 3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazino-Quinoline Derivatives
Compounds like 1,3-oxazino[5,4,3-ij]quinolines and 1,4-oxazino[2,3,4-ij]quinolines exhibit distinct stability and fragmentation patterns under mass spectrometry:
- 1,4-Oxazinoquinolines display higher resistance to electron impact, with stronger [M]+• peaks compared to 1,3-oxazinoquinolines .
- Fragmentation Pathways: 1,3-Oxazinoquinolines eliminate CO2 first, while 1,4-oxazinoquinolines lose CO . Substituents like α-dimethyl groups reduce [M]+• intensity due to methyl radical elimination .
| Property | 1,3-Oxazinoquinolines | 1,4-Oxazinoquinolines |
|---|---|---|
| Stability to Electron Impact | Low | High |
| Initial Fragmentation | CO2 elimination | CO elimination |
Nitro-Substituted Oxazino-Indoles
Compounds such as 12-allyl-13-(allyloxy)-3,10-dinitro-6-vinyl-6H,12H-[1,3]oxazino[3,4-a:5,6-b']diindole () differ in substituent effects:
- Nitro Groups : Increase electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to brominated analogs.
- Allyl/Vinyl Chains: Enhance solubility in nonpolar solvents and enable further functionalization via olefin metathesis .
Pyrido-Oxazino-Indoles (e.g., MK-8876)
MK-8876 (2-(4-fluorophenyl)-5-(11-fluoro-6H-pyrido[2′,3′:5,6][1,3]oxazino[3,4-a]indol-2-yl)-N-methyl-6-(N-methylmethanesulfonamido)-1-benzofuran-3-carboxamide) highlights substituent-driven pharmacological effects:
- Fluorine Atoms : Improve metabolic stability and membrane permeability compared to bromine .
- Pyrido Moiety : Introduces additional hydrogen-bonding sites, enhancing target affinity .
Boron-Containing Derivatives
(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole () enables Suzuki-Miyaura cross-coupling reactions, a contrast to the brominated parent compound’s utility in SNAr reactions. Boronate esters expand synthetic versatility in constructing biaryl systems .
Biological Activity
3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole (CAS Number: 1392102-38-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains.
In Vitro Studies
-
Minimum Inhibitory Concentration (MIC) :
- The compound exhibited an MIC of 50 mg/mL against Escherichia coli and demonstrated moderate antibacterial effects against gram-positive bacteria .
- Another study indicated that derivatives of this compound displayed significant antibacterial activity with MIC values ranging from 125 to 250 μg/mL against multiple strains .
- Mechanism of Action :
Anticancer Activity
The compound has also been investigated for its potential anticancer properties.
Case Studies
- Cell Line Studies :
- Mechanistic Insights :
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C21H13Br2NO |
| Molecular Weight | 455.14 g/mol |
| Purity | ≥ 95% |
| Antibacterial MIC (E. coli) | 50 mg/mL |
| Anticancer IC50 (Osteosarcoma) | 6.9 nM |
Q & A
Q. Structural Validation :
- NMR : ¹H/¹³C NMR (e.g., δ 7.79 ppm for aromatic protons in CDCl₃) confirms aromaticity and stereochemistry .
- HRMS : Matches calculated mass (452.93639 vs. observed 452.9356) .
- IR : Peaks at 3032 cm⁻¹ (C-H stretch) and 1605 cm⁻¹ (C=C) support the fused heterocyclic system .
Basic: How do reaction conditions (temperature, catalyst loading, and solvent) influence the photoredox dehydrogenation step?
Answer:
- Temperature : Maintaining −5°C minimizes side reactions (e.g., overoxidation) and enhances enantiomeric excess (99.8% ee) .
- Catalyst Loading : Ir photocatalyst (0.1 mol%) ensures efficient electron transfer without excess cost or purification challenges .
- Solvent : N,N-Dimethylacetamide (DMA) solubilizes the dihydro precursor and stabilizes reactive intermediates during flow reactor processing (150 mL residence volume, 2.5 mL/min flow rate) .
- Light Source : Blue LEDs (440 nm) provide optimal excitation energy for the Ir complex, critical for initiating the radical-mediated dehydrogenation .
Advanced: What mechanistic insights explain the photoredox-catalyzed dehydrogenation of the dihydro precursor?
Answer:
The reaction proceeds via a radical chain mechanism:
Photoexcitation : Ir³⁺ absorbs blue light, transitioning to an excited state (*Ir³⁺) that oxidizes tert-butylperoxybenzoate to generate a tert-butoxy radical.
Hydrogen Abstraction : The tert-butoxy radical abstracts a hydrogen atom from the dihydro precursor, forming a carbon-centered radical.
Electron Transfer : The Ir²⁺ species reduces the radical intermediate, regenerating Ir³⁺ and closing the catalytic cycle.
Aromaticity Restoration : Loss of H₂ yields the fully conjugated oxazinoindole system.
The high enantiomeric excess (99.8% ee) is attributed to the chiral dihydro precursor’s retained configuration during dehydrogenation .
Advanced: How can computational methods predict the reactivity and stability of this compound?
Answer:
Density Functional Theory (DFT) at the UB3LYP/6-311+g(d,p) level optimizes the geometry and calculates frontier molecular orbitals (FMOs):
- HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests susceptibility to electrophilic aromatic substitution at bromine sites .
- Conformational Analysis : The boat-like oxazine ring and planar indole moiety minimize steric strain, stabilizing the fused system .
- NBO Analysis : Delocalization of electron density between the oxazine oxygen and adjacent aromatic rings enhances resonance stabilization .
Advanced: What photochemical properties make this compound a candidate for photoswitchable applications?
Answer:
While direct studies are limited, structural analogs (e.g., nitro-substituted oxazinoindoles) exhibit photochromic behavior:
- Ring-Opening : UV excitation can induce zwitterionic intermediates (e.g., naphtholate chromophores) via reversible C-O bond cleavage .
- Applications : Potential use in fluorescent probes or optoelectronic materials requires modifying bromine substituents to introduce photoactive groups (e.g., nitro or amino) .
Advanced: How might cross-coupling reactions functionalize the bromine sites for diversification?
Answer:
The bromine atoms at positions 3 and 10 are prime sites for Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Boronate Preparation : React with bis(pinacolato)diboron under Pd catalysis to form boronate esters, enabling subsequent aryl/heteroaryl introductions .
- Catalytic System : Pd(OAc)₂/XPhos in THF at 80°C achieves >90% conversion for analogous oxazinoindoles .
- Challenges : Steric hindrance from the phenyl group at position 6 may require bulky ligands (e.g., SPhos) to enhance coupling efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
